molecular formula C9H6ClFN2O B2539296 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine CAS No. 1368471-03-7

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine

Cat. No.: B2539296
CAS No.: 1368471-03-7
M. Wt: 212.61
InChI Key: LYRUMLDYFZVLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 3-chloro-4-fluoroaniline with appropriate reagents to form the oxazole ring. One common method involves the use of a cyclization reaction where the aniline derivative reacts with a suitable nitrile oxide under controlled conditions to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can form biaryl compounds .

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The oxazole ring also provides distinct properties compared to other heterocyclic rings like thiazole .

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRUMLDYFZVLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=C2)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.